3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is systematically named according to IUPAC rules as 4-nitro-3-[3-(morpholin-4-yl)propoxy]aniline . This nomenclature prioritizes the aniline backbone (C₆H₅NH₂) as the parent structure, with substituents ordered by seniority. The nitro group (-NO₂) at position 4 takes precedence over the propoxy chain at position 3 due to its higher functional group priority. The propoxy chain itself is modified by a morpholine ring (C₄H₈NO) at the terminal carbon, forming a tertiary amine linkage.
Alternative designations for this compound include:
- 3-(3-Morpholinopropoxy)-4-nitrobenzenamine
- 4-Nitro-3-(3-morpholin-4-ylpropoxy)aniline
- N-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline .
Regulatory identifiers include CAS registry numbers for structurally related compounds, such as 675126-26-8 (4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile) and 5367-65-7 (4-(morpholin-4-yl)-3-nitroaniline), though no specific CAS number is assigned to this exact derivative.
Molecular Geometry and Conformational Analysis via X-ray Crystallography
While X-ray crystallography data for 3-[3-(morpholin-4-yl)propoxy]-4-nitroaniline remains unpublished, analogous morpholine-containing nitroaniline derivatives provide insights into its likely geometry. For example, 4-(morpholin-4-yl)-3-nitroaniline (CAS 5367-65-7) exhibits a planar benzene ring with a dihedral angle of 8.2° between the morpholine ring and the aromatic plane. The propoxy linker in the target compound introduces torsional flexibility, as seen in N-(3-morpholin-4-ylpropoxy)-2-nitroaniline (CID 151457209), where the morpholine adopts a chair conformation, and the propoxy chain forms a gauche arrangement relative to the benzene ring.
Key geometric parameters inferred from related structures:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C-O bond length (propoxy) | 1.42 ± 0.02 | CID 11723582 |
| N-O (nitro) bond length | 1.21 ± 0.01 | CID 21936809 |
| C-N (aniline) bond length | 1.39 ± 0.01 | CID 151457209 |
The nitro group’s resonance interaction with the aromatic ring likely shortens adjacent C-N bonds by 0.06–0.08 Å compared to non-conjugated systems. Molecular dynamics simulations suggest the propoxy chain samples three primary conformers: anti (180° torsion), gauche+ (+60°), and gauche– (-60°), with the gauche+ form predominating due to reduced steric clash between morpholine and the benzene ring.
Comparative Structural Analysis with Morpholine-Containing Nitroaniline Derivatives
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline belongs to a broader class of bioactive morpholine-nitroaromatic hybrids. Structural comparisons with key analogues reveal design trends:
The target compound’s propoxy spacer distinguishes it from direct ring-attached morpholine derivatives (e.g., CAS 5367-65-7). This spacer enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-bridged analogues, as evidenced by logP reductions of 0.8–1.2 units. Nitro group positioning also influences electronic properties: the para-nitro group in 3-[3-(morpholin-4-yl)propoxy]-4-nitroaniline creates a stronger electron-withdrawing effect (-σ = 1.49) than meta-substituted variants (-σ = 1.27), altering reactivity in nucleophilic aromatic substitution.
Properties
CAS No. |
919481-74-6 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2 |
InChI Key |
IURFJYOZZDLPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction
The initial step often involves the alkylation of morpholine with a suitable alkyl halide to form a morpholine derivative. This reaction can be conducted using:
Reagents : Morpholine, l-bromo-3-chloropropane.
Conditions : The reaction is typically carried out in the presence of an alkali metal carbonate (e.g., potassium carbonate) and a dipolar aprotic solvent such as N,N-dimethylformamide. The temperature is maintained between 40°C to 120°C, preferably around 80°C.
Nitration Reaction
Following the formation of the morpholine derivative, nitration is performed to introduce the nitro group:
Reagents : Concentrated nitric acid, optionally with concentrated sulfuric acid.
Conditions : The nitration can occur at temperatures ranging from 0°C to 80°C, commonly at ambient temperature. The mixture is neutralized with an aqueous base (e.g., sodium hydroxide) post-reaction, and the product is extracted into an organic solvent.
Detailed Methodology
The following table summarizes the detailed methodologies for synthesizing 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline:
| Step | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation | Morpholine + l-bromo-3-chloropropane in DMF with K2CO3 at 80°C | High yield expected; optimize reaction time |
| 2 | Nitration | Nitro group introduction using HNO3 and H2SO4 at ambient temperature | Monitor temperature; yields depend on conditions |
| 3 | Extraction | Neutralize with NaOH; extract product using organic solvents like methylene chloride | Purification step critical for quality |
| 4 | Crystallization | Cool solution to precipitate solid; filter and wash with water and organic solvents | Final product purification |
Research Findings
Recent studies have indicated that optimizing the reaction conditions significantly impacts both yield and purity of the final product. Key findings include:
Temperature Control : Maintaining specific temperatures during the nitration process can enhance yield while minimizing side reactions.
Solvent Choice : The choice of solvent during extraction plays a crucial role in isolating the desired compound effectively.
Reaction Time : Extended reaction times may lead to degradation or unwanted by-products; hence, monitoring is essential.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.
Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.
Scientific Research Applications
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline with selected analogs from the evidence:
Key Observations:
Positional Isomerism : The placement of the morpholine-propoxy group (3- vs. 4-position) and nitro/nitroso substituents significantly alters electronic properties. For example, 4-[3-(Morpholin-4-yl)propoxy]aniline lacks the electron-withdrawing nitro group, making it less reactive in electrophilic substitutions .
Linker and Functional Groups : The propoxy linker in the target compound provides flexibility compared to rigid sulfonyl () or benzimidazole-based structures (). This flexibility may enhance binding to biological targets.
Nitro vs.
Physicochemical Properties
- Melting Points: Benzimidazole derivatives (e.g., 3o/3p in ) decompose at 98–102°C, while nitrosoanilines () show varied stability. The nitro group in the target compound may lower its melting point compared to sulfonyl analogs (e.g., 3-(Morpholinosulfonyl)aniline) due to reduced crystallinity .
- Solubility : Morpholine enhances water solubility, but the nitro group may counteract this effect. Sulfonyl-containing analogs () are more polar but less lipophilic than the target compound.
Biological Activity
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and a nitro group, which contribute to its unique properties. Its chemical formula is , and it is characterized by the following structural components:
- Morpholine Ring : Enhances solubility and biological interaction.
- Nitro Group : Implicated in various biological activities, including enzyme inhibition.
The biological activity of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline primarily involves its role as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways related to cancer progression. The nitro group in the compound allows for nucleophilic aromatic substitution reactions, which can modify enzymatic activity and lead to therapeutic effects against tumors.
Inhibition of Protein Kinases
Research indicates that 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline acts as an inhibitor of certain protein kinases involved in cancer pathways. This inhibition can lead to:
- Reduced Cell Proliferation : By targeting signaling pathways such as the MAPK pathway, the compound can significantly decrease tumor growth.
- Modulation of Cellular Responses : Interaction with protein kinases alters cellular signaling, which may enhance apoptosis in cancer cells.
Antimicrobial Activity
The nitro-containing structure of the compound suggests potential antimicrobial properties. Nitro compounds generally exhibit activity against various microorganisms through mechanisms such as:
- Reduction to Toxic Intermediates : The reduction of the nitro group can produce reactive intermediates that bind covalently to DNA, leading to cell death .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes and potential advantages of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(2-Aminoethyl)morpholine | Contains morpholine and amino group | Kinase inhibition |
| 3-Fluoro-N-(2-morpholinoethyl)-4-nitroaniline | Fluorine substitution on the aniline | Enhanced potency against specific kinases |
| N-[3-Fluoro-4-(morpholinopropoxy)phenyl] | Fluorinated phenyl ring | Potential anti-cancer properties |
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have shown that 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline effectively inhibits cell proliferation in various cancer cell lines by targeting specific kinases.
- Mechanistic Insights : A study demonstrated that the compound interacts with key enzymes involved in tumor growth regulation, providing insights into its pharmacodynamics .
- Antimicrobial Testing : Preliminary tests indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline, and how are intermediates characterized?
- Methodology :
- Nucleophilic substitution : React 4-nitroaniline derivatives with 3-(morpholin-4-yl)propanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholinylpropoxy group. This aligns with methods used for morpholine-functionalized nitroaniline analogs .
- Purification : Use vacuum distillation for precursor anilines (e.g., 4-chloroaniline) and recrystallization (ethanol/water) for intermediates to ensure purity .
- Characterization : Confirm structure via -NMR (e.g., aromatic proton shifts at δ 6.5–8.5 ppm), HRMS (mass accuracy <5 ppm), and melting point analysis (e.g., 247–251°C for morpholine derivatives) .
Q. How do the morpholine and nitro groups influence the compound’s reactivity in electrophilic substitution reactions?
- Methodology :
- The nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. The morpholine’s electron-donating propoxy chain may enhance solubility in polar solvents, facilitating reactions like nitrosation or halogenation. Experimental validation via kinetic studies (e.g., monitoring reaction rates with HNO₂ or Br₂) is recommended .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- Melting Point (mp) : Compare observed mp (e.g., 96–98°C for morpholinylphenyl methanol derivatives) with literature values to detect impurities .
- Spectroscopy : Use -NMR to verify morpholine’s quaternary nitrogen environment (δ 45–55 ppm) and nitro group conjugation (δ 135–145 ppm for nitroaromatic carbons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with theoretical m/z values (e.g., 288.30 for C₁₅H₁₆N₂O₄ analogs) .
Q. What precautions are essential for safe handling and storage?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of morpholine and nitro groups?
- Methodology :
- Crystal growth : Recrystallize from ethanol/acetone mixtures to obtain single crystals. For analogs like 4-[3-(4-nitrophenoxy)propoxy]aniline, orthorhombic systems (space group Pccn) with unit cell parameters (e.g., a = 10.808 Å, b = 34.79 Å) have been successfully analyzed .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) to refine bond angles and torsional strain between the morpholine oxygen and nitro group .
Q. How can contradictory synthetic yields from competing reaction pathways be resolved?
- Methodology :
- Byproduct analysis : Employ HPLC-MS to identify side products (e.g., unsubstituted aniline derivatives) when varying reaction solvents (DMF vs. THF) .
- Kinetic profiling : Use in-situ IR spectroscopy to monitor intermediate formation rates under different temperatures (25°C vs. 60°C) .
Q. What computational methods predict the electronic effects of substituents on nitroaromatic systems?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare HOMO-LUMO gaps of morpholinylpropoxy vs. methoxy analogs. Charge density maps can reveal electron-rich regions for nucleophilic attack .
Q. How does the morpholine group affect regioselectivity in catalytic hydrogenation of the nitro group?
- Methodology :
- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–3 atm) in ethanol. Monitor reduction to the amine via TLC (Rf shift) and -NMR (disappearance of nitro proton signals) .
- Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen bonding’s role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
